molecular formula C12H13N3O2 B11730460 2-(Isopropylamino)quinazoline-7-carboxylic acid

2-(Isopropylamino)quinazoline-7-carboxylic acid

Cat. No.: B11730460
M. Wt: 231.25 g/mol
InChI Key: LNIRBFUYPIMKCX-UHFFFAOYSA-N
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Description

2-(Isopropylamino)quinazoline-7-carboxylic acid is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropylamino)quinazoline-7-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Scientific Research Applications

Anticancer Applications

The compound has shown promise as an anticancer agent, particularly through its interaction with various kinases. Kinases are critical in regulating cell signaling pathways, and their dysregulation is often implicated in cancer progression.

  • Mechanism of Action : Studies have indicated that 2-(Isopropylamino)quinazoline-7-carboxylic acid may selectively inhibit Aurora A kinase, a target for cancer therapy. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and T-24 (bladder cancer) by arresting the cell cycle at the G1 phase and promoting apoptotic pathways .
  • Case Study : In a study evaluating the cytotoxic effects of various quinazoline derivatives, this compound exhibited significant inhibitory activity against MCF-7 cells with an IC50 value of 168.78 µM. The compound was found to increase the percentage of cells in the G1 phase from 51.45% to 60.68%, indicating effective cell cycle arrest .

Enzyme Inhibition

Another significant application of this compound is its role as an inhibitor of soluble epoxide hydrolase (sEH).

  • Biological Relevance : sEH is involved in the metabolism of fatty acids and plays a role in inflammatory responses. Inhibition of sEH has been linked to anti-inflammatory effects and potential therapeutic benefits for conditions like hypertension and cardiovascular diseases.
  • Findings : Research has shown that derivatives of quinazoline, including this compound, can inhibit sEH with IC50 values ranging from 0.30 to 0.66 µM . This suggests that modifications to the quinazoline structure can enhance inhibitory potency, making it a candidate for developing new anti-inflammatory agents.

Antimicrobial Properties

Recent studies have also explored the antimicrobial potential of quinazoline derivatives, including this compound.

  • Activity Spectrum : Preliminary antimicrobial assays indicated that certain quinazoline compounds exhibit activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa, which are significant pathogens in clinical settings .
  • Case Study : In one investigation, compounds derived from quinazoline structures demonstrated effective inhibition against Mycobacterium smegmatis with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL, suggesting their potential as future antituberculosis agents .

Mechanism of Action

The mechanism of action of 2-(Isopropylamino)quinazoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways:

Biological Activity

2-(Isopropylamino)quinazoline-7-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, focusing on its mechanisms, efficacy against various cancer cell lines, and potential therapeutic applications based on diverse research findings.

The compound is characterized by the presence of a quinazoline ring, which is known for its role in various biological activities. The specific structure of this compound allows it to interact with specific biological targets, primarily kinases involved in cancer progression.

The biological activity of this compound is largely attributed to its ability to inhibit serine/threonine kinases. These kinases play crucial roles in cell signaling pathways that regulate cell growth, survival, and apoptosis. By inhibiting these kinases, the compound can induce apoptosis in cancer cells and halt their proliferation.

In Vitro Studies

In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings from these studies:

Cell Line IC50 (µM) Mechanism Reference
MCF-7 (Breast)168.78Induces apoptosis and cell cycle arrest at G1 phase
T-24 (Bladder)257.87Induces apoptosis
A549 (Lung)TBDTBDTBD

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Case Studies

  • Study on MCF-7 Cell Line :
    • In a study evaluating the effects on MCF-7 breast cancer cells, treatment with this compound resulted in a significant increase in cells arrested in the G1 phase of the cell cycle. Flow cytometric analysis revealed that the percentage of cells in G1 increased from 51.45% (control) to 60.68% (treated), indicating effective cell cycle modulation .
  • Apoptosis Induction :
    • The compound was also shown to enhance apoptosis in MCF-7 cells, with a total death rate of 2.16% compared to 1.52% for doxorubicin, a standard chemotherapy agent . This suggests that this compound could be a promising candidate for further development as an anticancer agent.

Research Findings

Recent patents and studies have highlighted various aspects of the biological activity of this compound:

  • Serine/Threonine Kinase Inhibition : The compound has been identified as a potent inhibitor of specific kinases involved in tumor growth and metastasis .
  • Combination Therapies : There is ongoing research into using this compound in combination with other chemotherapeutic agents to enhance overall efficacy against resistant cancer types .

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

2-(propan-2-ylamino)quinazoline-7-carboxylic acid

InChI

InChI=1S/C12H13N3O2/c1-7(2)14-12-13-6-9-4-3-8(11(16)17)5-10(9)15-12/h3-7H,1-2H3,(H,16,17)(H,13,14,15)

InChI Key

LNIRBFUYPIMKCX-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC=C2C=CC(=CC2=N1)C(=O)O

Origin of Product

United States

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